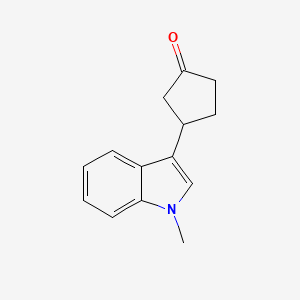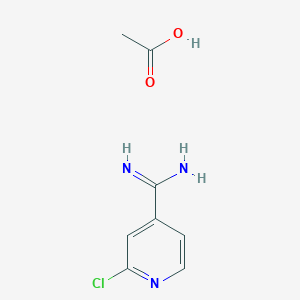
Cyclopentanone, 3-(1-methyl-1H-indol-3-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Methyl-1H-indol-3-yl)cyclopentanone is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals due to their diverse biological activities. This compound, with the molecular formula C14H15NO, features a cyclopentanone ring fused to an indole moiety, making it an interesting subject for chemical and biological research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-methyl-1H-indol-3-yl)cyclopentanone typically involves the reaction of 1-methylindole with cyclopentanone under acidic or basic conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where 1-methylindole reacts with cyclopentanone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
3-(1-Methyl-1H-indol-3-yl)cyclopentanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Halogens (Cl2, Br2) in the presence of a catalyst like FeCl3 for halogenation; HNO3 for nitration; SO3 or H2SO4 for sulfonation.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
3-(1-Methyl-1H-indol-3-yl)cyclopentanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 3-(1-methyl-1H-indol-3-yl)cyclopentanone involves its interaction with various molecular targets. The indole moiety is known to interact with enzymes and receptors in biological systems, potentially inhibiting or activating specific pathways. For example, it may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The exact pathways and molecular targets can vary depending on the specific biological context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methylindole-3-carboxaldehyde: Another indole derivative with similar structural features but different functional groups.
3-(1H-Indol-3-yl)maleimide: Shares the indole core but has different substituents, leading to varied biological activities.
Uniqueness
3-(1-Methyl-1H-indol-3-yl)cyclopentanone is unique due to its combination of the indole ring with a cyclopentanone moiety, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
220970-48-9 |
|---|---|
Molekularformel |
C14H15NO |
Molekulargewicht |
213.27 g/mol |
IUPAC-Name |
3-(1-methylindol-3-yl)cyclopentan-1-one |
InChI |
InChI=1S/C14H15NO/c1-15-9-13(10-6-7-11(16)8-10)12-4-2-3-5-14(12)15/h2-5,9-10H,6-8H2,1H3 |
InChI-Schlüssel |
ZDAWTASYTNCCCU-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(C2=CC=CC=C21)C3CCC(=O)C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-bromo-2H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B11890975.png)
![7-Bromoimidazo[5,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B11890977.png)









![2-Methyl-3-phenylimidazo[1,2-a]pyridine](/img/structure/B11891048.png)
